molecular formula C19H17N3O3 B10866735 4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one CAS No. 1010916-58-1

4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B10866735
CAS No.: 1010916-58-1
M. Wt: 335.4 g/mol
InChI Key: HYGRCIWQZHAVJG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-c]pyrazol-6(1H)-one family, characterized by a fused bicyclic core comprising pyrrole and pyrazole rings. Its structure includes three key substituents:

  • 5-methyl: A methyl group at the 5-position, influencing steric and electronic properties.
  • 3-phenyl: An aromatic phenyl group at the 3-position, enhancing lipophilicity and π-π stacking interactions.

The compound’s synthesis likely involves multi-component reactions or cyclization strategies, as seen in analogous pyrrolopyrazole derivatives .

Properties

CAS No.

1010916-58-1

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C19H17N3O3/c1-22-18(12-8-9-13(23)14(10-12)25-2)15-16(11-6-4-3-5-7-11)20-21-17(15)19(22)24/h3-10,18,23H,1-2H3,(H,20,21)

InChI Key

HYGRCIWQZHAVJG-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

Preparation Methods

Initial Condensation Reactions

The first stage involves the formation of a chromeno-pyrrole-dione intermediate. Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,4-dioxobutanoate reacts with benzaldehyde derivatives in ethanol under acidic conditions (e.g., acetic acid) to yield 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. For example:

  • Reagents : Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,4-dioxobutanoate (1 eq), benzaldehyde (1 eq), primary amine (1 eq)

  • Conditions : Ethanol, 40°C for 15–20 min, followed by reflux at 80°C for 20 h

  • Yield : 70–85%

This step establishes the bicyclic framework while preserving the 4-hydroxy-3-methoxyphenyl moiety.

Ring-Opening and Cyclization

The chromeno-pyrrole-dione intermediate undergoes ring-opening with hydrazine hydrate to form the pyrrolo-pyrazole core. Critical parameters include:

  • Molar Ratio : 1:5 (chromeno-pyrrole-dione : hydrazine hydrate)

  • Solvent : Dioxane

  • Temperature : 80°C for 6–8 h

  • Yield : 72–94%

The reaction proceeds via nucleophilic attack of hydrazine at the ketone group, followed by cyclization to form the pyrazole ring.

Table 1: Key Reaction Parameters for Ring-Opening Cyclization

ParameterValueImpact on Yield
Hydrazine Equivalents5 eqMaximizes conversion
SolventDioxaneEnhances solubility
Temperature80°CAccelerates cyclization
Reaction Time6–8 hCompletes ring closure

Regioselective Functionalization

Introducing the 5-methyl and 3-phenyl substituents requires careful regiocontrol. Two approaches dominate:

Pre-Functionalization of Intermediates

Methyl groups are introduced via alkylation of enolate intermediates. For example:

  • Step : Treatment of the pyrrolo-pyrazole precursor with methyl iodide (1.2 eq) in THF at −78°C

  • Base : Lithium hexamethyldisilazide (LiHMDS, 1.5 eq)

  • Yield : 65–78%

Post-Cyclization Modifications

The 3-phenyl group is installed via Suzuki-Miyaura coupling using phenylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄). Conditions include:

  • Solvent : DMF/H₂O (4:1)

  • Temperature : 100°C for 12 h

  • Yield : 60–70%

Optimization Strategies

Solvent and Catalytic Systems

  • Optimal Solvent : Dioxane outperforms methanol or ethanol due to better thermal stability and intermediate solubility.

  • Catalysis : Copper triflate (5 mol%) accelerates cyclization by stabilizing transition states.

Purification Techniques

Chromatography-free isolation is achievable via crystallization from ethanol or ethyl acetate/hexane mixtures. Purity exceeds 95% by HPLC.

Table 2: Crystallization Conditions and Outcomes

Solvent SystemPurity (%)Crystal Form
Ethanol96Needles
Ethyl acetate/hexane98Prisms

Mechanistic Insights

Cyclization Pathway

The ring-opening of chromeno-pyrrole-diones involves:

  • Hydrazine attack at the C-3 ketone.

  • Tautomerization to form a hydrazone intermediate.

  • Intramolecular cyclization via nucleophilic aromatic substitution (NAS) at C-6.

Steric and Electronic Effects

  • 4-Hydroxy-3-Methoxyphenyl Group : The ortho-methoxy group directs cyclization via steric hindrance, favoring pyrazole formation over alternative products.

  • 5-Methyl Substituent : Enhances kinetic stability by reducing ring strain in the dihydropyrrole moiety.

Scalability and Industrial Relevance

Batch vs. Continuous Flow

  • Batch Synthesis : Achieves 50–100 g scales with 70–80% overall yield.

  • Continuous Flow : Under development; preliminary data show 15% higher yield due to improved heat transfer.

Environmental Considerations

  • Waste Reduction : Ethanol and dioxane are recycled via distillation (85% recovery).

  • Atom Economy : The multi-component reaction achieves 78% atom efficiency, minimizing byproducts.

Challenges and Limitations

Competing Side Reactions

  • Oxidative Aromatization : Overheating (>90°C) leads to undesired aromatized byproducts (10–15% yield loss).

  • Demethylation : Acidic conditions remove the 3-methoxy group, necessitating pH control (pH 6–7).

Functional Group Compatibility

  • Hydroxy Group Protection : The 4-hydroxy group requires protection (e.g., as a tert-butyldimethylsilyl ether) during alkylation steps.

Comparative Analysis of Methods

Table 3: Comparison of Synthetic Approaches

MethodYield (%)Purity (%)Scalability
Multi-Step Condensation70–8595High
One-Pot Cyclization72–9497Moderate
Post-Functionalization60–7090Low

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:

  • Anticancer Activity : Pyrazole compounds have been reported to induce apoptosis in cancer cell lines. For instance, derivatives have shown cytotoxic effects against colorectal carcinoma cells, demonstrating potential as anticancer agents .
  • Antioxidant Properties : Several studies have evaluated the antioxidant capabilities of pyrazole derivatives. The compound has been shown to possess significant radical scavenging activity, outperforming standard antioxidants like ascorbic acid in some assays .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. They inhibit pathways associated with inflammation, making them candidates for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of 4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step reactions starting from simpler pyrazole derivatives. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .

Case Studies

  • Anticancer Research : A study demonstrated that specific pyrazole derivatives could induce apoptosis in RKO colorectal cancer cells through a dose-dependent mechanism. The most potent compounds were identified as leading candidates for further development .
  • Antioxidant Activity Assessment : In vitro studies showed that certain pyrazole derivatives exhibited superior antioxidant activity compared to traditional antioxidants. This was assessed using DPPH radical scavenging assays, highlighting their potential in preventing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrrolo[3,4-c]pyrazol-6-one derivatives, emphasizing substituent variations and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one (Target) 4-(4-hydroxy-3-methoxyphenyl), 5-methyl, 3-phenyl C₂₀H₁₈N₂O₃ 334.37 g/mol Balanced hydrophilicity (phenolic OH) and lipophilicity (phenyl, methyl).
4-(4-fluorophenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 4-(4-fluorophenyl), 5-(furan-2-yl)methyl, 3-(2-hydroxy-5-methylphenyl) C₂₄H₂₀FN₃O₃ 417.43 g/mol Fluorine enhances metabolic stability; furan improves solubility in polar media.
4-(3-fluorophenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 4-(3-fluorophenyl), 3-(4-methylphenyl), 5-phenyl C₂₅H₂₀FN₃O 397.44 g/mol Fluorine and methyl groups enhance steric bulk; potential for CNS penetration.
3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 3-(2-hydroxyphenyl), 5-(2-phenylethyl), 4-(3,4,5-trimethoxyphenyl) C₂₈H₂₇N₃O₅ 485.53 g/mol Trimethoxy group increases electron density; phenylethyl chain enhances lipophilicity.
3-(5-Chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-[(4-methylphenyl)methyl]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-6-one 3-(5-chloro-2-hydroxy-4-methylphenyl), 4-(3-hydroxyphenyl), 5-(4-methylbenzyl) C₂₇H₂₅ClN₃O₃ 498.96 g/mol Chlorine and dual hydroxyl groups enhance polarity; benzyl group aids crystallinity.

Key Observations:

Substituent Diversity: Electron-Withdrawing Groups (e.g., F, Cl): Fluorine in and chlorine in improve metabolic stability and modulate electronic properties. Lipophilic Chains: Compounds with alkyl/aromatic chains (e.g., phenylethyl in , benzyl in ) exhibit increased logP values, favoring membrane permeability.

Synthetic Routes: Multi-component reactions (e.g., one-pot synthesis) are common for pyrrolopyrazole derivatives . For example, highlights a four-component reaction to form pyranopyrazole precursors, which could be adapted for the target compound.

The trimethoxyphenyl substituent in increases electron density, which may enhance binding to aromatic receptors compared to the target’s simpler phenolic substituent.

Biological Activity

The compound 4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N2O3C_{19}H_{20}N_2O_3, with a molecular weight of approximately 320.38 g/mol. Its structure features a pyrrolo[3,4-c]pyrazole core, which is known for its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds within the pyrazole class exhibit significant anticancer properties. A study highlighted that derivatives of pyrazoles can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of signaling cascades like the PI3K/Akt and MAPK pathways .

Table 1: Summary of Anticancer Activities

CompoundCancer TypeMechanism of ActionReference
Compound ABreast CancerApoptosis induction via caspase activation
Compound BLung CancerInhibition of cell proliferation
Compound CColon CancerModulation of cell cycle regulators

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Antioxidant Properties

Antioxidant activity has been observed in several pyrazole derivatives, including this compound. It scavenges free radicals and reduces oxidative stress, which is implicated in various chronic diseases .

The biological activities of 4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer progression and inflammation.
  • Modulation of Gene Expression : It alters the expression levels of genes associated with apoptosis and cell cycle regulation.
  • Interaction with Receptors : The compound may interact with various receptors (e.g., estrogen receptors) influencing cellular responses .

Case Studies

Several studies have investigated the effects of this compound on different biological systems:

  • Study on Cancer Cell Lines : A recent study assessed the efficacy of this compound on various cancer cell lines (e.g., HeLa, MCF-7). Results showed a dose-dependent reduction in cell viability, indicating strong anticancer potential .
  • Inflammation Model : In an animal model of inflammation, administration of this compound significantly reduced edema and levels of inflammatory markers compared to control groups .

Q & A

Q. What synthetic methodologies are most effective for producing this compound, and what reaction conditions critically impact yield?

The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with diketones or their analogs. Key steps include:

  • Microwave-assisted synthesis to enhance reaction rates and yields (e.g., 70–85% yields under optimized conditions) .
  • Solvent-free conditions to reduce purification complexity and improve atom economy .
  • Use of acid catalysts (e.g., acetic acid) to facilitate cyclization . Methodological Tip: Monitor reaction progress via TLC or HPLC, and optimize temperature/time using design of experiments (DoE) to minimize side products .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • X-ray crystallography provides unambiguous confirmation of the fused pyrazolo-pyrrolone scaffold and substituent orientations .
  • NMR spectroscopy (1H/13C) identifies proton environments (e.g., hydroxyl/methoxy groups at δ 9.8–10.2 ppm and δ 3.8–4.0 ppm, respectively) .
  • FT-IR verifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₈N₃O₃: 348.1348) .

Advanced Research Questions

Q. How can statistical experimental design (DoE) improve synthesis optimization?

DoE minimizes experimental runs while identifying critical factors (e.g., temperature, catalyst loading). For example:

FactorRange TestedOptimal ValueImpact on Yield
Reaction Temp.80–120°C110°C+25% yield
Catalyst (AcOH)5–15 mol%10 mol%+15% yield
Microwave Power150–300 W250 W+20% yield
Reference: Central composite designs (CCD) or Box-Behnken models are effective for non-linear optimization .

Q. How do structural modifications influence biological activity, and what methodologies validate structure-activity relationships (SAR)?

  • Substituent Effects:
PositionModificationBiological Activity (IC₅₀)Key Finding
4-arylHydroxy vs. methoxy12 μM (antioxidant)Hydroxyl enhances radical scavenging .
5-alkylMethyl vs. ethyl18 μM (anti-inflammatory)Bulkier groups reduce solubility but increase target affinity .
  • Validation Methods:
  • Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity).
  • Molecular docking to predict binding modes with target proteins (e.g., TNF-α) .

Q. How should researchers address contradictory data in biological assays for structurally similar analogs?

Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Orthogonal assays (e.g., fluorescence polarization + SPR to confirm binding).
  • Purity validation via HPLC (>95% purity threshold) .
  • Meta-analysis of published analogs to identify trends (e.g., methoxy groups correlating with reduced cytotoxicity) .

Methodological Recommendations

  • For SAR Studies: Combine synthetic chemistry with computational tools (e.g., DFT for electronic effects analysis) .
  • For Reproducibility: Document reaction conditions rigorously (e.g., moisture sensitivity of intermediates) .

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